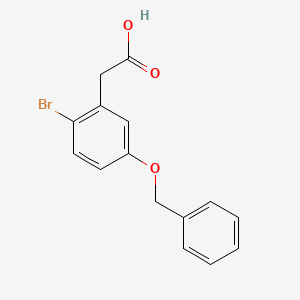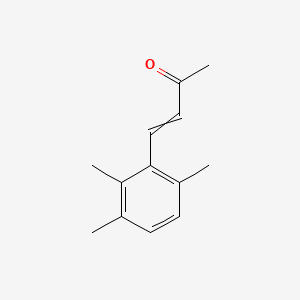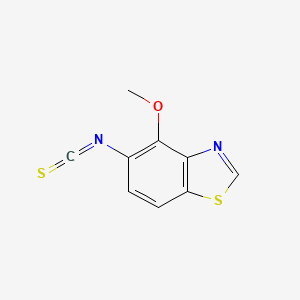
Ethyl (4-formyl-3-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄O₅. It is known for its unique structure, which includes a formyl group, a methoxy group, and an ethyl ester group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-formyl-3-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of ethyl 2-(4-formyl-3-methoxyphenoxy)acetate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxy-3-methoxyphenoxy)acetic acid.
Reduction: 2-(4-hydroxymethyl-3-methoxyphenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-formyl-3-methoxyphenoxy)acetate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release the active formyl and methoxyphenol moieties. These moieties can then participate in further biochemical reactions, influencing cellular pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Uniqueness
Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both formyl and methoxy groups in specific positions allows for targeted chemical modifications and applications .
Eigenschaften
CAS-Nummer |
58259-46-4 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
ethyl 2-(4-formyl-3-methoxyphenoxy)acetate |
InChI |
InChI=1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)11(6-10)15-2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
ZVMUWUAMPCQLRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC(=C(C=C1)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)
![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)









